N-Propargylnitrendipene
N-Propargylnitrendipene
Potent blocker of store-operated Ca2+ channels; inhibits capacitative Ca2+ influx in HL-60 cells (IC50 = 1.7 mM).
Brand Name:
Vulcanchem
CAS No.:
544478-19-5
VCID:
VC0004420
InChI:
InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3
SMILES:
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C
Molecular Formula:
C21H22N2O6
Molecular Weight:
398.4 g/mol
N-Propargylnitrendipene
CAS No.: 544478-19-5
Inhibitors
VCID: VC0004420
Molecular Formula: C21H22N2O6
Molecular Weight: 398.4 g/mol
CAS No. | 544478-19-5 |
---|---|
Product Name | N-Propargylnitrendipene |
Molecular Formula | C21H22N2O6 |
Molecular Weight | 398.4 g/mol |
IUPAC Name | 5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3 |
Standard InChIKey | BITHABUTZRAUGT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C |
Canonical SMILES | CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C |
Description | Potent blocker of store-operated Ca2+ channels; inhibits capacitative Ca2+ influx in HL-60 cells (IC50 = 1.7 mM). |
Synonyms | Alternative Name: N-Propylargylnitrendipine |
PubChem Compound | 11538542 |
Last Modified | Nov 11 2021 |
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